molecular formula C16H16N2O2 B12261426 N-(4-methylpyridin-3-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide

N-(4-methylpyridin-3-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide

Cat. No.: B12261426
M. Wt: 268.31 g/mol
InChI Key: JATACZXRJHSLGO-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-3-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide is a complex organic compound that belongs to the class of aromatic anilides This compound is characterized by its unique structure, which includes a pyridine ring, a benzopyran ring, and a carboxamide group

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

N-(4-methylpyridin-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide

InChI

InChI=1S/C16H16N2O2/c1-11-6-7-17-9-14(11)18-16(19)13-8-12-4-2-3-5-15(12)20-10-13/h2-7,9,13H,8,10H2,1H3,(H,18,19)

InChI Key

JATACZXRJHSLGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)C2CC3=CC=CC=C3OC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-3-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-3-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

N-(4-methylpyridin-3-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for developing new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its ability to inhibit specific enzymes or modulate biological pathways.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-3-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of tyrosine-protein kinases by binding to their active sites . This inhibition can disrupt signaling pathways involved in cell growth and proliferation, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Conclusion

This compound is a compound of significant interest in various fields of scientific research Its unique structure and chemical properties make it a valuable tool for exploring new synthetic pathways, understanding biological mechanisms, and developing new therapeutic agents

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